molecular formula C17H22N2O3 B2986661 Tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate CAS No. 2411301-62-5

Tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate

Cat. No.: B2986661
CAS No.: 2411301-62-5
M. Wt: 302.374
InChI Key: YNTPUDHENLLULJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a prop-2-enoylamino group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-amino ester.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide and a suitable base.

    Attachment of the Prop-2-enoylamino Group: This step involves the reaction of the azetidine derivative with acryloyl chloride in the presence of a base to form the prop-2-enoylamino group.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Phenyl halides and bases such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved can include binding to active sites, altering protein conformation, or modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-phenylazetidine-1-carboxylate: Lacks the prop-2-enoylamino group, which may result in different reactivity and applications.

    Phenylazetidine-1-carboxylate: Lacks both the tert-butyl and prop-2-enoylamino groups, leading to distinct chemical properties.

    Tert-butyl 3-(prop-2-enoylamino)azetidine-1-carboxylate: Lacks the phenyl group, which can affect its biological activity and chemical behavior.

Uniqueness

Tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, the phenyl group offers aromaticity, and the prop-2-enoylamino group introduces additional reactivity, making this compound versatile for various scientific and industrial purposes.

Properties

IUPAC Name

tert-butyl 3-phenyl-3-(prop-2-enoylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-5-14(20)18-17(13-9-7-6-8-10-13)11-19(12-17)15(21)22-16(2,3)4/h5-10H,1,11-12H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTPUDHENLLULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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